3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
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Overview
Description
3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of the thiadiazole and oxazolidinone rings contributes to its pharmacological properties, making it a subject of interest in drug development and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclopropylamine with thiosemicarbazide under acidic conditions, followed by cyclization with an appropriate oxidizing agent such as hydrogen peroxide or bromine.
Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via a Mannich reaction, where an aldehyde, an amine, and a ketone are combined under acidic conditions.
Oxazolidinone Ring Formation: The final step involves the formation of the oxazolidinone ring, which can be achieved by reacting the intermediate with an isocyanate or carbonyldiimidazole under controlled temperature and pH conditions.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Implementing advanced purification methods such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the oxazolidinone ring, using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, facilitated by reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
Oxidation Products: Oxidized derivatives of the thiadiazole ring.
Reduction Products: Reduced forms of the oxazolidinone ring.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, 3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one exhibits antimicrobial and antifungal properties. It is studied for its potential to inhibit the growth of various pathogens, making it a candidate for new antimicrobial agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a potential candidate for drug development.
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The oxazolidinone ring can inhibit protein synthesis by binding to the ribosomal subunits, while the pyrrolidine ring enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-thione: Similar structure but with a thione group instead of an oxazolidinone.
3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-thiazolidin-2-one: Contains a thiazolidinone ring instead of an oxazolidinone.
3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-thiol: Features a thiol group in place of the oxazolidinone.
Uniqueness
The uniqueness of 3-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one lies in its combination of the thiadiazole and oxazolidinone rings, which confer distinct biological activities and chemical reactivity. This combination is less common in similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
3-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c17-12-16(5-6-18-12)9-3-4-15(7-9)11-13-10(14-19-11)8-1-2-8/h8-9H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQGQJZKSCVRRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCC(C3)N4CCOC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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